9-Chloro-2-nitroacridine
CAS No.: 20682-61-5
Cat. No.: VC3895789
Molecular Formula: C13H7ClN2O2
Molecular Weight: 258.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20682-61-5 |
|---|---|
| Molecular Formula | C13H7ClN2O2 |
| Molecular Weight | 258.66 g/mol |
| IUPAC Name | 9-chloro-2-nitroacridine |
| Standard InChI | InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16(17)18)7-10(12)13/h1-7H |
| Standard InChI Key | WQOKOTQIPRXZEN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Physical Properties
Molecular Structure
9-Chloro-2-nitroacridine belongs to the acridine family, featuring a planar tricyclic aromatic core with substitutions at positions 2 and 9. The molecular formula is C₁₃H₇ClN₂O₂, with a molecular weight of 270.66 g/mol. Key structural features include:
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A chloro group at position 9, enhancing electrophilicity for DNA interactions.
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A nitro group at position 2, contributing to redox activity and ROS generation .
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Delocalized π-electrons across the acridine core, enabling intercalation into DNA base pairs .
Crystallographic studies of related nitroacridines reveal bond lengths of 1.415–1.448 Å for C–N bonds and angles of 114.6°–124.4°, which influence stacking interactions with nucleic acids .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇ClN₂O₂ |
| Molecular Weight | 270.66 g/mol |
| Melting Point | 218–220°C (decomposes) |
| Solubility | Slightly soluble in DMSO |
| λmax (UV-Vis) | 350–450 nm (π→π* transitions) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 9-chloro-2-nitroacridine typically involves nitration of 9-chloroacridine precursors. A modified protocol adapted from 9-chloro-2-ethoxy-6-nitroacridine synthesis includes:
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Nitration: Treatment of 9-chloroacridine with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group regioselectively at position 2.
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Purification: Recrystallization from chloroform or ethanol yields pure product (88% yield under optimized conditions) .
Reaction Scheme:
Industrial-Scale Production
Continuous flow reactors improve yield and purity by maintaining precise temperature control during nitration. Post-synthetic modifications, such as reduction of the nitro group to an amine, enable diversification into derivatives with enhanced bioactivity .
Molecular Structure and Crystallography
Crystallographic Insights
X-ray diffraction data for analogous compounds (e.g., N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide) show:
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Bond Lengths: C–N bonds range from 1.346 Å (sp² hybridized) to 1.448 Å (sp³), affecting intercalation stability .
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Dihedral Angles: The nitro group forms a 7.8° angle with the acridine plane, optimizing π-stacking with DNA .
Table 2: Structural Parameters of Acridine Derivatives
| Compound | C–N Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|
| 9-Chloro-2-nitroacridine | 1.415–1.448 | 7.8 |
| 9-Chloro-1-nitroacridine | 1.420–1.436 | 6.2 |
Biological Activity and Mechanisms
Anticancer Activity
9-Chloro-2-nitroacridine exhibits cytotoxicity against melanoma (IC₅₀: 5.90–17.32 μM) and lung adenocarcinoma (IC₅₀: 14.87–59.12 μM), surpassing etoposide and 5-fluorouracil in potency . Mechanisms include:
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DNA Intercalation: Planar structure inserts between base pairs, inducing structural distortion and replication arrest.
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Topoisomerase II Inhibition: Prevents re-ligation of DNA strands, causing double-strand breaks .
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ROS Generation: Nitro group redox cycling produces superoxide radicals, triggering apoptosis via caspase-3 activation .
Antimicrobial Effects
Gram-positive bacteria (e.g., Staphylococcus aureus) show susceptibility due to disrupted nucleic acid synthesis, with MIC values of 8–16 μg/mL .
Future Research Directions
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Derivative Synthesis: Explore 4-methyl or 6-ethoxy analogues to enhance bioavailability.
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Targeted Delivery: Develop nanoparticle carriers to reduce systemic toxicity.
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Mechanistic Studies: Elucidate interactions with checkpoint kinases (e.g., CHK1/2) in DNA damage response.
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